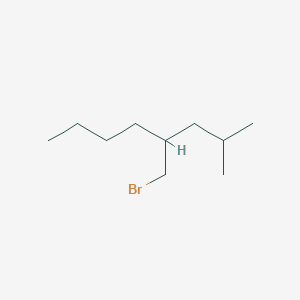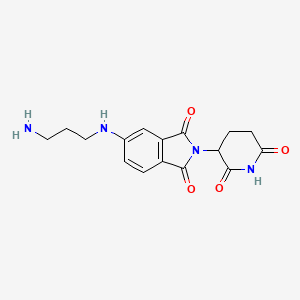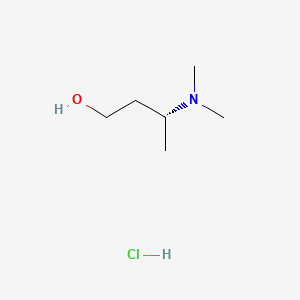
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are sulfonamide, sulfonate esters, sulfonyl hydride, and sulfonic acids .
Aplicaciones Científicas De Investigación
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism by which 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The molecular targets include nucleophilic functional groups such as hydroxyl and amino groups. The pathways involved in these reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparación Con Compuestos Similares
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure and different reactivity profile.
2-Methoxyethane-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a methylcyclohexyl group, leading to different chemical properties and applications.
Cyclohexanesulfonyl chloride: Similar in having a cyclohexyl group but lacks the ethane-1-oxy linkage, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of a sulfonyl chloride with the stability and steric effects of a methylcyclohexyl group, making it suitable for specialized applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H17ClO3S |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
2-(2-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3 |
Clave InChI |
BBSAUENVZIJLSN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)


![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)




